N-((5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including an isoxazole ring, a 1,3-benzodioxole ring, and a 1,2-dihydropyridine-3-carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting electronic properties due to the conjugated system present in the isoxazole and dihydropyridine rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .科学研究应用
合成和化学性质
与N-((5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺相关的衍生物的合成涉及复杂的化学反应,产生各种生物活性分子。例如,一项研究描述了一种使用芳香醛和氨基喹啉合成取代的3,4-二甲基异恶唑并[5,4-b]吡啶-5-甲酰胺和苯并[b][1,8]萘啶-3-甲酰胺衍生物的有效方法。该过程得到理论计算的支持,突出了该化合物在开发新型化学实体中的多功能合成适用性 (Guleli et al., 2019)。
生物活性及应用
该化合物的衍生物表现出一系列生物活性,这对于开发新的治疗剂至关重要。例如,衍生物已被研究其抗菌和抗真菌活性,对各种微生物表现出显着的抑制作用。这表明在治疗细菌和真菌引起的感染和疾病中具有潜在应用 (Matada et al., 2021)。另一项研究探索了从visnaginone和khellinone衍生的新型苯并二呋喃基和噻唑并嘧啶的合成,发现它们具有镇痛和抗炎活性,表明该化合物与开发新的抗炎和止痛药有关 (Abu‐Hashem et al., 2020)。
未来方向
作用机制
Target of action
Compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities, including anticancer effects . They are often designed to target various cancer cell lines .
Biochemical pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
属性
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-21-6-2-3-13(18(21)23)17(22)19-9-12-8-15(26-20-12)11-4-5-14-16(7-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESSDWBXRZHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。